12beta-Hydroxyscillirosidin
Description
12β-Hydroxydigitoxin (CAS: 20830-75-5), a cardiac glycoside, is a derivative of digitoxin with an additional hydroxyl group at the 12β position. Its molecular formula is C₄₁H₆₄O₁₄, and it has a molecular weight of 780.9 g/mol . Key physico-chemical properties include:
- Melting Point: Decomposes at 240°C.
- Solubility: Insoluble in water, ethanol, ether, acetone, ethyl acetate, and chloroform; soluble in boiling ethanol, pyridine (1:4), and chloroform-ethanol mixtures.
- Optical Rotation: [α]²⁵Hg = +13.4° to +13.8° (10% pyridine solution).
- UV Absorption: Maximum absorption at 390 nm in sulfuric acid solution .
It is classified under UN 3462 (6.1/PG 2) for hazardous materials transport and requires sealed storage to maintain stability .
Properties
Molecular Formula |
C26H34O8 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[(3S,6R,8S,9R,10R,12R,13S,14R,17R)-3,8,12,14-tetrahydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C26H34O8/c1-14(27)34-19-12-25(31)20(23(2)8-6-16(28)10-18(19)23)11-21(29)24(3)17(7-9-26(24,25)32)15-4-5-22(30)33-13-15/h4-5,10,13,16-17,19-21,28-29,31-32H,6-9,11-12H2,1-3H3/t16-,17+,19+,20+,21+,23-,24-,25-,26+/m0/s1 |
InChI Key |
VISZQEIOBOOGPB-XCLWKKTASA-N |
SMILES |
CC(=O)OC1CC2(C(CC(C3(C2(CCC3C4=COC(=O)C=C4)O)C)O)C5(C1=CC(CC5)O)C)O |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@]2([C@H](C[C@H]([C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)O)[C@@]5(C1=C[C@H](CC5)O)C)O |
Canonical SMILES |
CC(=O)OC1CC2(C(CC(C3(C2(CCC3C4=COC(=O)C=C4)O)C)O)C5(C1=CC(CC5)O)C)O |
Synonyms |
12beta-hydroxyscillirosidin 6beta-acetoxy-3beta,8beta,12beta,14beta-tetrahydroxybufa-4,20,22-trienolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Cardiac Glycosides
Cardiac glycosides are classified into cardenolides (e.g., digoxin, digitoxin) and bufadienolides (e.g., proscillaridin). Below, 12β-hydroxydigitoxin is compared to its analogs based on structural, pharmacological, and toxicological data.
Table 1: Comparative Analysis of Cardiac Glycosides
Key Findings:
However, its poor water solubility limits bioavailability . Digoxin’s additional 14β-hydroxyl group improves solubility and therapeutic utility, making it preferable in clinical settings.
Toxicity Profile :
- 12β-Hydroxydigitoxin’s toxicity (LD₅₀ = 11 mg/kg) exceeds digitoxin (LD₅₀ = 15 mg/kg), likely due to enhanced binding to Na⁺/K⁺-ATPase receptors .
- Ouabain, despite higher water solubility, exhibits extreme toxicity (LD₅₀ = 5 mg/kg), restricting its use to experimental contexts.
Analytical Characterization: HPLC and NMR are critical for purity assessment and structural confirmation of cardiac glycosides. For 12β-hydroxydigitoxin, chromatographic methods (e.g., methanol-chloroform solvent systems) are used to detect related substances like digoxigenin . UV Spectroscopy (390 nm absorption in sulfuric acid) distinguishes 12β-hydroxydigitoxin from analogs lacking the 12β-OH group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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